molecular formula C19H18ClN7 B2990279 5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415569-97-8

5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No. B2990279
M. Wt: 379.85
InChI Key: VBGIUBAWIBAFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of triazolopyridazine, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . Triazolopyridazines have been found to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolothiadiazine derivatives, which are structurally similar, have been synthesized by treating Schiff’s bases with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .


Molecular Structure Analysis

The compound contains a triazolopyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Synthesis and Molecular Docking

  • A study by Flefel et al. (2018) discusses the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and their evaluation through in silico molecular docking screenings towards GlcN-6-P synthase. This approach identifies compounds with moderate to good binding energies, indicating potential therapeutic applications (Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

  • Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities, showcasing the compounds' potential as anti-diabetic medications. Their antioxidant and cytotoxicity properties were also assessed, highlighting significant findings in this area (Bindu et al., 2019).

  • Salem et al. (2016) focused on the synthesis of pyrimidine-containing heterocycles with potent antioxidant activity, demonstrating the importance of these compounds in combating oxidative stress-related diseases (Salem & Errayes, 2016).

Pharmacological Evaluation

  • Suresh et al. (2016) conducted a study on the synthesis of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, examining their antibacterial and antifungal activity. This research showcases the potential of these compounds in developing new antimicrobial agents (Suresh et al., 2016).

Luminescent ReI(CO)3Cl Complexes

  • Das and Panda (2006) explored the synthesis and structure of luminescent ReI(CO)3Cl complexes incorporating triazine and triazolo ligands, such as pyridyltriazine, pyrazinyltriazine, and triazolopyridine. These complexes display potential applications in developing fluorescent probes and materials (Das & Panda, 2006).

properties

IUPAC Name

5-chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN7/c20-15-9-12(10-21)11-22-19(15)26-7-5-14(6-8-26)18-24-23-17-4-3-16(13-1-2-13)25-27(17)18/h3-4,9,11,13-14H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGIUBAWIBAFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C5=C(C=C(C=N5)C#N)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.